molecular formula C6H8ClN3 B1369507 3-Chloro-N,N-dimethylpyrazin-2-amine CAS No. 54126-45-3

3-Chloro-N,N-dimethylpyrazin-2-amine

Cat. No. B1369507
M. Wt: 157.6 g/mol
InChI Key: OYOQJUBQXIJGFR-UHFFFAOYSA-N
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Patent
US04410530

Procedure details

74 g of 2,3-dichloro-pyrazine are added dropwise over the course of 15 minutes, whilst stirring, to 350 ml of a 40% strength aqueous solution of dimethylamine. Whilst doing so, the reaction temperature is kept at 30° C. by cooling. When the exothermic reaction has subsided the mixture is stirred for a further 15 hours at room temperature. The reaction mixture is then extracted by shaking with ether. The ether extracts are washed with water until neutral, dried over sodium sulphate and evaporated in a waterpump vacuum. The residue is distilled in a waterpump vacuum. 2-Chloro-3-dimethylamino-pyrazine, boiling point 100°-102° C./10 mm Hg, is thus obtained.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[CH3:9][NH:10][CH3:11]>>[Cl:8][C:7]1[C:2]([N:10]([CH3:11])[CH3:9])=[N:3][CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for a further 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
When the exothermic reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is then extracted
STIRRING
Type
STIRRING
Details
by shaking with ether
WASH
Type
WASH
Details
The ether extracts are washed with water until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in a waterpump vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in a waterpump vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=NC=CN=C1N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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